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molecular formula C8H14O3 B1206410 2-Ethoxyethyl methacrylate CAS No. 2370-63-0

2-Ethoxyethyl methacrylate

Cat. No. B1206410
M. Wt: 158.19 g/mol
InChI Key: SFPNZPQIIAJXGL-UHFFFAOYSA-N
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Patent
US05994025

Procedure details

In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 5 grams (0.0166 mols) of adamantyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 7, in place of ethoxyethyl methacrylate. As a result, there was obtained 5.4 grams of poly (tricyclodecylacrylate-adamantyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
adamantyloxyethoxyethyl methacrylate
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2CCCCCCCCC2)=C(C2CCCCCCCCC2)C([O-])=O)CCCCCCCCC1.C(O)(=O)C(C)=C.[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH2:52]OC12CC3CC(CC(C3)C1)C2)(=[O:46])[C:43]([CH3:45])=[CH2:44]>>[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH3:52])(=[O:46])[C:43]([CH3:45])=[CH2:44]

Inputs

Step One
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Smiles
C1(CCCCCCCCC1)C(=C(C(=O)[O-])C1CCCCCCCCC1)C1CCCCCCCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
adamantyloxyethoxyethyl methacrylate
Quantity
5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOCCOC12CC3CC(CC(C1)C3)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same way as the embodiment 1, synthesis of terpolymer

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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